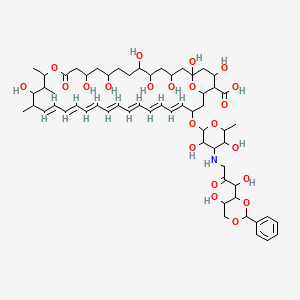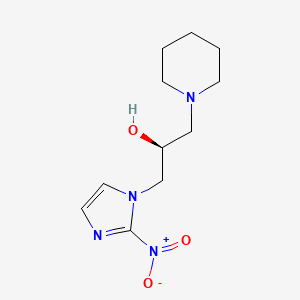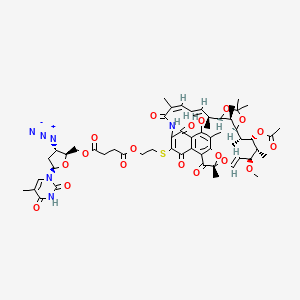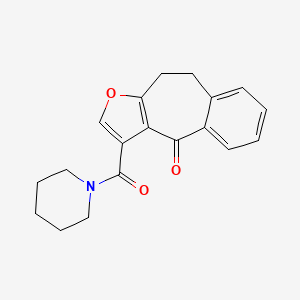
Gatifloxacin hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gatifloxacin hemihydrate is a fourth-generation fluoroquinolone antibiotic. It is used to treat a variety of bacterial infections by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections .
Preparation Methods
The preparation of gatifloxacin hemihydrate involves several synthetic routes and reaction conditions. One method involves reacting ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate with aqueous hydrofluoroboric acid, followed by condensation with 2-methyl piperazine in a polar organic solvent. This results in an intermediate compound, which upon hydrolysis yields gatifloxacin . Industrial production methods often involve purification processes to obtain a stable crystalline form of this compound .
Chemical Reactions Analysis
Gatifloxacin hemihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the gatifloxacin molecule.
Substitution: Common reagents used in these reactions include hydrofluoroboric acid and 2-methyl piperazine.
Hydrolysis: This reaction is used to convert intermediate compounds into gatifloxacin.
The major products formed from these reactions include gatifloxacin and its various crystalline forms .
Scientific Research Applications
Gatifloxacin hemihydrate has a wide range of scientific research applications:
Mechanism of Action
Gatifloxacin hemihydrate exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, gatifloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
Comparison with Similar Compounds
Gatifloxacin hemihydrate is compared with other fluoroquinolones such as gemifloxacin and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties . Gatifloxacin has a broader spectrum of antibacterial activity and is particularly effective against both penicillin-susceptible and -resistant strains of Streptococcus pneumoniae . Other similar compounds include ciprofloxacin and levofloxacin, which are also used to treat bacterial infections but may have different side effect profiles and clinical indications .
Properties
CAS No. |
404858-36-2 |
|---|---|
Molecular Formula |
C38H46F2N6O9 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/2C19H22FN3O4.H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 |
InChI Key |
ISCAXBHESPTGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















